Terbium(III) bromide

Description

Properties

CAS No. |

14456-47-4 |

|---|---|

Molecular Formula |

Br3Tb |

Molecular Weight |

398.64 g/mol |

IUPAC Name |

tribromoterbium |

InChI |

InChI=1S/3BrH.Tb/h3*1H;/q;;;+3/p-3 |

InChI Key |

AZNZWHYYEIQIOC-UHFFFAOYSA-K |

SMILES |

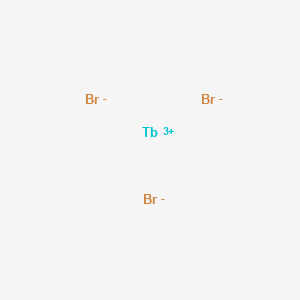

[Br-].[Br-].[Br-].[Tb+3] |

Canonical SMILES |

Br[Tb](Br)Br |

Other CAS No. |

14456-47-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Control of Growth Atmosphere:the Environment in Which a Crystal is Grown Can Significantly Influence Defect Formation. for Compounds Containing Elements with Multiple Stable Oxidation States, Such As Terbium Which Can Exist As Tb³⁺ and Tb⁴⁺ , the Oxygen Content of the Growth Atmosphere is Critical.wikipedia.orgresearch on Terbium Based Borate Crystals Like Sr₃tb Bo₃ ₃ and Tbca₄o Bo₃ ₃ Showed That Crystals Grown in an Air Atmosphere Developed Color Centers.researchgate.netthese Defects Were Successfully Eliminated by Growing the Crystals in a Reducing Atmosphere E.g., Nitrogen Mixed with a Small Amount of Hydrogen .researchgate.netthis Strategy Prevents the Unwanted Oxidation of Tb³⁺ and the Formation of Associated Color Centers, Resulting in a More Perfect and Optically Transparent Crystal Lattice. for a Hygroscopic Material Like Tbbr₃, Growth and Handling Under an Inert, Dry Atmosphere Are Also Critical to Prevent the Incorporation of Water or the Formation of Oxybromides.wikipedia.orgsamaterials.com

The table below outlines key strategies for strengthening the crystal lattice of materials like terbium(III) bromide.

| Strategy | Objective | Mechanism | Example Outcome in Related Materials |

|---|---|---|---|

| Controlled Doping / Co-doping | Enhance luminescence efficiency by mitigating concentration quenching. | Substituting active ions (Tb³⁺) with inactive ions (Y³⁺, Gd³⁺) to increase the average distance between emitters. mdpi.comresearchgate.net | 50% substitution of Tb³⁺ in a MOF enhanced photoluminescence quantum yield by up to 1.6 times. mdpi.com |

| Thermal Annealing | Reduce point defects, relieve internal stress, and improve overall crystallinity. | Provides thermal energy for atoms to diffuse, allowing vacancies and interstitials to annihilate and the lattice to relax into a lower energy state. researchgate.net | Annealing of Tb-implanted AlN at 950 °C resulted in the strongest cathodoluminescence by optically activating more Tb³⁺ ions. researchgate.net |

| Atmosphere Control during Growth | Prevent the formation of color centers and unwanted chemical phases (e.g., oxides). | Using a reducing or inert atmosphere to control the oxidation state of terbium and exclude reactive species like oxygen and water. researchgate.netsamaterials.com | Growing terbium borate (B1201080) crystals in a reducing atmosphere circumvented the formation of color centers observed during growth in air. researchgate.net |

Iv. Advanced Spectroscopic Characterization of Terbium Iii Bromide Systems

Luminescence Spectroscopy

Luminescence spectroscopy is a powerful tool for investigating the photophysical properties of terbium(III) compounds. The characteristic sharp and long-lived emission of the Tb³⁺ ion makes it an excellent candidate for a wide range of applications, from bio-imaging to materials science.

The photoluminescence of terbium(III) is characterized by a series of sharp emission bands in the visible region, which are due to intra-configurational 4f-4f electronic transitions. tandfonline.com Direct excitation of the Tb³⁺ ion is often inefficient due to the Laporte-forbidden nature of these transitions. However, in complexes with organic ligands, the ion's luminescence can be significantly enhanced through a process known as the "antenna effect". researchgate.net In this mechanism, the organic ligand absorbs light (typically in the UV region) and efficiently transfers the excitation energy to the Tb³⁺ ion, which then luminesces. researchgate.nettandfonline.com

The emission spectrum of terbium(III) is dominated by transitions from the excited ⁵D₄ level to the ⁷Fₙ (where n = 6, 5, 4, 3) ground state multiplets. researchgate.net These transitions result in characteristic emission peaks, with the most intense being the green emission corresponding to the ⁵D₄ → ⁷F₅ transition. nih.gov

Table 1: Characteristic Emission Peaks of Terbium(III) Ion

| Transition | Wavelength (nm) | Color |

|---|---|---|

| ⁵D₄ → ⁷F₆ | ~490 | Blue-Green |

| ⁵D₄ → ⁷F₅ | ~545 | Green |

| ⁵D₄ → ⁷F₄ | ~585 | Yellow-Orange |

| ⁵D₄ → ⁷F₃ | ~620 | Red |

Data sourced from multiple studies on terbium(III) complexes. researchgate.netmdpi.com

The excitation spectra of terbium(III) complexes typically resemble the absorption spectra of the coordinating ligands, providing evidence for the antenna effect. tandfonline.com For instance, in a terbium(III) complex with 1,10-phenanthroline (B135089), excitation at 303 nm leads to the characteristic terbium(III) emission peaks. mdpi.com In the case of the elpasolite crystal Cs₂NaTbBr₆, fluorescence and two-photon excitation spectra have been used to locate and assign over 100 crystal-field levels of the Tb³⁺ ion up to 39,400 cm⁻¹. researchgate.net

A key feature of terbium(III) luminescence is its exceptionally long lifetime, which can range from microseconds (µs) to milliseconds (ms). mdpi.comgoogle.com This long lifetime allows for time-resolved measurements, a technique that distinguishes the long-lived lanthanide emission from short-lived background fluorescence and autofluorescence. nih.govpnas.org This is particularly advantageous in biological assays and imaging. pnas.org

The luminescence lifetime is sensitive to the coordination environment of the Tb³⁺ ion. For example, the lifetime of the ⁵D₄ excited state can be affected by the number and type of ligands, as well as the presence of solvent molecules, particularly water, which can quench the luminescence. nih.gov In a study of terbium(III) complexes with pyridine-2,6-dicarboxylate, an increase in the number of ligands from zero to three resulted in a prolongation of the excited-state lifetime from 0.5 ms (B15284909) to approximately 2 ms. nih.gov In another example, a terbium(III) chelate designed for detecting hydroxyl radicals exhibited a long luminescence lifetime of 2.76 ms. nih.gov The luminescence decay of TbBr₃ itself has been measured to have a lifetime of 4.0 ms. sci-hub.se

Table 2: Representative Luminescence Lifetimes of Terbium(III) Systems

| System | Lifetime (ms) | Notes |

|---|---|---|

| TbBr₃ | 4.0 | - |

| [Tb(DPA)] complexes | 0.5 - ~2.0 | Lifetime increases with the number of DPA ligands. |

| Tb(III) chelate (BHTA-Tb³⁺) | 2.76 | For hydroxyl radical detection. |

| Tb(III) complexes with acetylacetone (B45752) | Varies | Decay time calculated from solid powder form. tandfonline.com |

| Tb(III) complexes with dipicolinic acid analogues | 1.0 - 2.0 | - acs.org |

Data compiled from various research articles. tandfonline.comnih.govnih.govsci-hub.seacs.org

The predominant mechanism for the bright luminescence of terbium(III) complexes is sensitized luminescence, often referred to as the "antenna effect". researchgate.netscielo.org.za This process involves three main steps:

Absorption: An organic ligand (the antenna) absorbs incident light, typically UV radiation, and is excited from its ground singlet state (S₀) to an excited singlet state (S₁). researchgate.net

Intersystem Crossing: The excited ligand undergoes intersystem crossing from the S₁ state to a lower-energy triplet state (T₁). researchgate.net

Energy Transfer: If the energy of the T₁ state is appropriately matched with the resonance energy level of the Tb³⁺ ion (the ⁵D₄ level, ~20,500 cm⁻¹), non-radiative energy transfer occurs from the ligand's triplet state to the terbium(III) ion, populating its emissive ⁵D₄ level. researchgate.netmdpi.com The ion then de-excites through its characteristic f-f transitions, emitting light. researchgate.net

For efficient sensitization, the triplet state energy of the ligand must be slightly higher than the ⁵D₄ level of Tb³⁺ to facilitate forward energy transfer and minimize back energy transfer. researchgate.net

Another mechanism that can enhance terbium(III) luminescence is co-luminescence. This effect is observed when another lanthanide ion, such as gadolinium(III) (Gd³⁺), is present in the system. instras.cominstras.com In a Tb–Gd–DNA–CPB system, for example, the Gd³⁺ complex can absorb energy and transfer it intermolecularly to the Tb³⁺ complex, leading to a significant enhancement of the terbium luminescence. instras.com The gadolinium complex can also act as an "energy-insulating sheath," protecting the Tb³⁺ complex from non-radiative deactivation by solvent molecules. instras.cominstras.com

The luminescence of terbium(III) can be quenched by various species and through different mechanisms. Quenching leads to a decrease in luminescence intensity and/or lifetime. Common quenchers include transition metal ions and certain organic molecules.

For instance, Cu(II) ions are known to quench the luminescence of terbium(III) complexes through both static and dynamic mechanisms. researchgate.net Static quenching can occur if the quencher forms a non-luminescent complex with the ligand, displacing the Tb³⁺ ion. researchgate.net Dynamic quenching involves the transfer of energy from the excited state of the terbium(III) ion to the d-levels of the transition metal ion. researchgate.net

Certain anions can also influence luminescence. A study on a terbium(III)-based lanthanide-organic framework showed that iodide (I⁻) and bromide (Br⁻) ions could quench the luminescence, with the mechanism attributed to absorption competition between the framework and the halide ions. rsc.org

Ascorbic acid has also been shown to quench the fluorescence of a terbium(III)-1,10-phenanthroline complex. mdpi.comsemanticscholar.org The linear nature of the Stern-Volmer plot in this case pointed to a single quenching mechanism, identified as dynamic quenching. mdpi.com The bimolecular quenching constant was determined to be 2.5 × 10⁸ M⁻¹·s⁻¹. mdpi.com

Two-photon excitation (TPE) spectroscopy is a non-linear optical technique where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. TPE offers advantages such as deeper tissue penetration, lower phototoxicity, and intrinsic three-dimensional sectioning.

Direct two-photon excitation of terbium(III) ions has been observed in various systems. researchgate.netresearchgate.net In the elpasolite crystal Cs₂NaTbBr₆, two-photon excitation spectroscopy was used alongside single-photon luminescence to map the energy levels of the Tb³⁺ ion. researchgate.net Similarly, TPE spectra have been reported for Cs₂NaTbF₆. researchgate.net While direct TPE of lanthanide ions is possible, the two-photon absorption cross-sections are generally small. pnas.org To overcome this, systems can be designed where a chromophore with a large two-photon absorption cross-section acts as an antenna, transferring energy to the lanthanide ion, a process analogous to single-photon sensitized luminescence. acs.org

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy, including Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), provides valuable insights into the structure, dynamics, and magnetic properties of paramagnetic species like terbium(III) bromide and its complexes.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been employed to characterize terbium(III) complexes. tandfonline.comacs.orgresearchgate.net The paramagnetic nature of the Tb³⁺ ion influences the chemical shifts and relaxation rates of nearby nuclei, providing structural information about the ligand framework. For example, ¹H NMR has been used to validate the binding mode of ligands to the terbium(III) ion in various complexes. nih.govresearchgate.net

The magnetic properties of terbium(III) centers have also been investigated using solid-state ¹H NMR. In a study of the bis-phthalocyaninato terbium(III) molecule, the spin dynamics were probed by analyzing the temperature dependence of the NMR spectra. nih.gov This revealed a high-temperature activated spin dynamic involving phonon-assisted transitions between the crystal field levels. nih.gov The presence of a diamagnetic matrix, such as an excess of tetrabutylammonium (B224687) bromide, was found to alter the crystal field splitting and, consequently, the spin dynamics. nih.govruben-group.de

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Terbium(III) chloride |

| Terbium(III) iodide |

| Terbium(III) fluoride (B91410) |

| Terbium(III) nitrate (B79036) |

| Terbium(III) hydroxide |

| Terbium oxide (Tb₄O₇) |

| Cesium sodium terbium bromide (Cs₂NaTbBr₆) |

| Cesium sodium terbium fluoride (Cs₂NaTbF₆) |

| Pyridine-2,6-dicarboxylate |

| 1,10-phenanthroline |

| Acetylacetone |

| Ascorbic acid |

| Gadolinium(III) |

| Copper(II) |

| Iodide |

| Tetrabutylammonium bromide |

| bis-phthalocyaninato terbium(III) |

Solid-State Nuclear Magnetic Resonance (NMR) Studies

Solid-state NMR (ssNMR) spectroscopy serves as a powerful, non-destructive tool for investigating the local structure and dynamics in solid materials. While direct ssNMR studies on pure, crystalline this compound are not extensively documented, research on related systems provides significant understanding.

A key area of investigation involves using terbium(III) complexes within a bromide-rich environment to probe the magnetic properties of the Tb³⁺ ion. In one such study, the electron spin dynamics of the anionic single-ion magnet, bis-phthalocyaninato terbium(III) ([Pc₂Tb]⁻), were examined using ¹H ssNMR. nih.gov The complex was dispersed in a diamagnetic matrix of tetrabutylammonium bromide ([TBA]Br), effectively creating a this compound system for analysis. nih.gov

These experiments revealed a high-temperature activated spin dynamics governed by phonon-assisted transitions among the crystal field levels. nih.gov A significant finding was the determination of the activation barriers (Δ) for the magnetic moment reversal, which were found to be substantially influenced by the molecular surroundings. nih.gov At cryogenic temperatures, the spin dynamics are driven by tunneling processes between the lowest energy levels. nih.gov The study underscores how matrix arrangements, such as a bromide environment, can alter the crystal field splitting and, consequently, the spin dynamics of the terbium(III) center. nih.gov

| System | Sample Condition | Activation Barrier (Δ) for Spin Relaxation (cm⁻¹) | Reference |

| [Pc₂Tb]⁻[TBA]⁺ | Undiluted | 584 | nih.gov |

| [Pc₂Tb]⁻[TBA]⁺ in excess [TBA]Br matrix | Diamagnetically diluted | 641 | nih.gov |

Electron Spin Resonance (ESR) Investigations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique highly sensitive to paramagnetic species, including materials with unpaired electrons. The Tb³⁺ ion, with its 4f⁸ electron configuration, is a non-Kramers ion (J=6 ground state) and can be challenging to study with conventional ESR. nih.gov Its resonance is often observed only in parallel mode, with g-values that are highly dependent on the symmetry of the ion's local environment. nih.gov

Direct ESR investigations of pure this compound are sparse in the literature. However, studies on related terbium(III) systems highlight the utility of the technique. For instance, ESR coupled with scanning tunneling microscopy (ESR-STM) has been used to probe the single π-radical electron spin in neutral bis(phthalocyaninato) terbium(III) ([TbPc₂]⁰) molecules. researchgate.netacs.org In these complex systems, intramolecular magnetic interactions exist between the delocalized electron on the phthalocyanine (B1677752) ligands and the localized 4f electrons of the Tb³⁺ center. researchgate.net These studies successfully resolved the S = 1/2 π-radical spin, yielding a g-factor of approximately 1.84 to 2.0, and demonstrated that the radical electron is delocalized within the ligands. acs.org

Furthermore, EPR studies on Tb³⁺-doped strontium borophosphate (SrBPO₅) have been used to identify various radiation-induced radical centers, confirming the role of Tb³⁺ as the emission center in thermoluminescence. researchgate.net These investigations showcase ESR's capacity to probe the electronic structure and local paramagnetic environment in complex materials containing terbium(III). researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information about the vibrational modes of molecules, which are characteristic of their chemical bonds and symmetry.

Infrared (IR) spectroscopy is a valuable method for identifying functional groups and probing the structure of terbium(III) compounds by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound systems, IR analysis often focuses on the ligands coordinated to the Tb³⁺ ion or the matrix in which it is embedded.

For example, in studies of terbium-activated lanthanum oxybromide (LaOBr:Tb), IR spectrophotometry was used to investigate the compound's interaction with water vapor. jlu.edu.cn This analysis helped identify the formation of intermediate products like LaOBr·H₂O and La(OH)₂Br, which are nonluminescent. jlu.edu.cn Similarly, in terbium-doped mesoporous silica (B1680970) particles hybridized with calcium phosphates, IR spectra confirmed the presence of phosphate (B84403) groups through characteristic P–O stretching bands. rsc.org The analysis of octanoyl amino acid terbium complexes also relies on IR spectroscopy to identify the main functional groups and confirm the molecular structure. researchgate.net

| System | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Calcium Phosphate on Tb:MPS particles | P–O stretching of phosphate | ~1090–1030 | rsc.org |

| P–O bending of phosphate | ~600, ~560 | rsc.org | |

| Fe₃O₄@SiO₂-NH-EDTA-Tb(III) | N/A | N/A | bohrium.com |

Note: Specific band assignments for TbBr₃ itself are not detailed in the provided sources, which focus on complex systems.

Raman spectroscopy is a powerful counterpart to IR spectroscopy, providing information on molecular vibrations that induce a change in the polarizability of the molecule. libretexts.org This technique has been effectively applied to study systems where this compound is encapsulated within other materials.

A notable application is the study of single-walled carbon nanotubes (SWCNTs) filled with this compound. researchgate.net In this research, Raman spectroscopy was employed to compare the doping effect of various terbium halides on the SWCNTs. researchgate.net The analysis focused on doping-induced alterations of the characteristic Raman modes of the carbon nanotubes, specifically the radial breathing mode (RBM) and the G-mode. researchgate.net

The key findings from the Raman spectra were:

Peak Shifts: Significant shifts were observed in the components of the RBM and G-bands.

Profile Modification: The profiles of these bands were also modified upon encapsulation of TbBr₃.

These changes allowed researchers to conclude that the encapsulated this compound acts as an acceptor, inducing a p-doping effect on the SWCNTs by transferring charge from the nanotube walls to the salt. researchgate.net The study also established that the doping efficiency among terbium halides increases in the order of terbium(III) iodide < this compound < terbium(III) chloride. researchgate.net

| System | Spectroscopic Feature | Observation | Interpretation | Reference |

| TbBr₃@SWCNT | Radial Breathing Mode (RBM) | Shift in peak position and profile modification | Charge transfer from SWCNT to TbBr₃ | researchgate.net |

| G-band | Shift in peak position and profile modification | p-type (acceptor) doping effect | researchgate.net |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the electronic transitions within a molecule or ion by measuring the absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is instrumental in characterizing the electronic structure of terbium(III) complexes and systems. The trivalent terbium ion itself is generally colorless in aqueous solution, with its characteristic sharp emission arising from excitation by UV light. wikipedia.org

In complex systems, the UV-Vis spectrum is often dominated by the ligands coordinated to the Tb³⁺ ion. For example, in a study of a terbium(III) complex with 1,10-phenanthroline (phen), the absorption spectrum is primarily that of the ligand. researchgate.net However, interactions with other molecules can lead to observable shifts.

In a study of a novel double salt, TbBiCl₆·14H₂O, diffuse reflectance UV-Vis spectroscopy revealed a strong absorption band at wavelengths below ~380 nm, with an optical band edge at 388 nm. researchgate.net Notably, the characteristic sharp f-f absorption peaks typical of the Tb³⁺ ion were absent, replaced by a single broad absorption band assigned to the [BiCl₆]³⁻ cluster. researchgate.net This indicates that in this system, the electronic absorption properties are dominated by the bismuth-chloride component.

| System | Key Absorption Feature | Wavelength (nm) | Note | Reference |

| TbBiCl₆·14H₂O | Optical band edge | 388 | f-f absorption peaks of Tb³⁺ are not observed. | researchgate.net |

| [py.H]₃[FeBr₄]₂Br (related magnetic molecule) | Multiple peaks in UV and visible regions | N/A | Studied theoretically to understand electronic structure. | sharif.edu |

| Tb³⁺-doped DNA films | Absorption intensity varies with Tb³⁺ concentration. | N/A | Indicates binding between Tb³⁺ ions and DNA bases. | researchgate.net |

| Tb³⁺ complexes | Ligand-based absorption | 200-300 | Ligands absorb UV light and transfer energy to the Tb³⁺ ion. | mdpi.com |

Spectrophotometric Studies of Complexationtandfonline.com

Spectrophotometry serves as a fundamental analytical technique for investigating the formation and characteristics of Terbium(III) complexes in solution. These studies, which include UV-Visible absorption and photoluminescence spectroscopy, provide deep insights into the coordination environment of the Terbium(III) ion (Tb³⁺) when it interacts with various ligands. While this compound can serve as the source of the Tb³⁺ ion, the core of these studies often revolves around the interaction of the ion with organic ligands that can sensitize its luminescence or form stable, colored complexes.

Research in this area frequently involves the formation of ternary complexes, where the Tb³⁺ ion is coordinated to a primary ligand and a secondary, or auxiliary, ligand. This approach is often employed to enhance the photophysical properties of the resulting complex, such as luminescence intensity and stability. For instance, studies have been conducted on ternary complexes of Tb³⁺ with β-diketones like acetylacetone and various monodentate auxiliary ligands. niscpr.res.in The binding of these "antenna" ligands leads to strong absorption in the UV region and facilitates efficient energy transfer to the central Tb³⁺ ion, resulting in its characteristic green luminescence. niscpr.res.in

Spectrophotometric titration is a common method used to determine the stoichiometry and stability of these complexes. sciencepublishinggroup.com By systematically varying the concentration of the ligand while keeping the metal ion concentration constant, researchers can monitor changes in absorbance or fluorescence to elucidate the metal-to-ligand ratio in the complex. For example, studies on the complexation of Tb³⁺ with 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) in various micellar media, including cetyl trimethyl ammonium (B1175870) bromide (CTAB), have determined the formation of an ML₃ type complex (one metal ion to three ligand molecules). sciencepublishinggroup.com

The choice of solvent and the presence of surfactants can significantly influence the complexation and the resulting spectroscopic properties. Micellar media, in particular, are known to enhance the sensitivity of spectrophotometric methods for lanthanide determination. sciencepublishinggroup.comresearchgate.net The use of surfactants like CTAB can lead to the formation of water-soluble, highly colored ternary complexes with significant shifts in their absorption maxima and increased molar absorptivity. nih.govresearchgate.net For example, the complexation of Tb³⁺ with Eriochrome Cyanine R (ECR) is sensitized by the presence of cetylpyridinium (B1207926) bromide, leading to a ternary complex with a stoichiometric ratio of 1:3:3 (Tb:ECR:CPB) and enhanced sensitivity. researchgate.net

Detailed research findings from spectrophotometric studies often include key quantitative data that characterize the formed complexes. This data is crucial for comparing the effectiveness of different ligands and reaction conditions.

Table 1: Analytical Parameters for the Tb(III)-PAN Complex in Various Micellar Media sciencepublishinggroup.com

| Micellar Medium | Molar Absorptivity (ε) (mol⁻¹ cm⁻¹ dm³) | Sandell's Sensitivity (μg cm⁻²) |

| Triton X-100 | (6.2 – 9.18) × 10⁴ | (1.5 – 3.02) × 10⁻⁴ |

| CTAB | (4.4 – 8.5) × 10⁴ | (1.7 – 2.96) × 10⁻⁴ |

| SDS | (4.3 – 7.8) × 10⁴ | (2.1 – 2.8) × 10⁻⁴ |

This table presents the molar absorptivity and Sandell's sensitivity for the complex formed between Terbium(III) and 1-(2-pyridylazo)-2-naphthol (PAN) in different surfactant systems. Higher molar absorptivity and lower Sandell's sensitivity indicate a more sensitive reaction for spectrophotometric analysis.

Further studies have focused on the thermodynamics of complexation, including the determination of stability constants. Research has been conducted to calculate the stability constants for bromide complexes of lanthanides, including Terbium(III), at various temperatures. scientific.netmdpi.com These studies provide fundamental data on the interaction between the Tb³⁺ ion and bromide ions in solution.

Table 2: Calculated Stability Constants (logK) for the TbBr²⁺ Complex at Different Temperatures scientific.netmdpi.com

| Temperature (°C) | Stability Constant (logK) |

| 25 | Data derived from literature |

| 50 | Calculated value |

| 75 | Calculated value |

| 100 | Calculated value |

Note: The original research developed a method for calculating stability constants at elevated temperatures based on literature values at 25°C. The table structure reflects this approach, highlighting the predictive power of the model for understanding complex stability under varied conditions.

In addition to absorption studies, photoluminescence spectroscopy is a powerful tool. The complexation of Tb³⁺ with organic ligands can dramatically affect its emission spectrum. For instance, studies involving ligands like 1,10-phenanthroline and ascorbic acid have shown that the formation of a mixed-ligand complex can lead to quenching of the terbium ion's fluorescence. nih.gov Conversely, other ligands are specifically designed to enhance this fluorescence for applications in bio-probes and sensors. The characteristic sharp emission peaks of Tb³⁺, particularly the hypersensitive ⁵D₄ → ⁷F₅ transition which results in a bright green emission, are closely monitored in these studies. niscpr.res.in

V. Magnetic Properties and Spin Dynamics in Terbium Iii Bromide Systems

Magnetic Ordering Phenomena

In condensed phases, the magnetic moments of individual Tb³⁺ ions can interact, leading to collective magnetic ordering at low temperatures. The nature of this ordering is a delicate balance of competing interactions.

Ferromagnetic and Antiferromagnetic Interactions

Terbium(III) bromide systems can exhibit both ferromagnetic and antiferromagnetic interactions. Ferromagnetic ordering, where magnetic moments align parallel to each other, has been observed in terbium trichloride (B1173362) (TbCl₃) below 3.65 K. researchgate.net Conversely, antiferromagnetic interactions, where neighboring magnetic moments align anti-parallel, are also prevalent. For instance, the negative paramagnetic Curie temperature in several terbium oxides suggests dominant antiferromagnetic interactions. icm.edu.pl In some metal-organic frameworks containing terbium, such as Tb(HCOO)₃, a complex interplay is observed, with ferromagnetic chains of Tb³⁺ ions that are coupled antiferromagnetically to neighboring chains. researchgate.netresearchgate.net The balance between these competing ferromagnetic and antiferromagnetic interactions can be influenced by external factors like pressure, potentially leading to significant changes in the material's magnetic ground state. aps.org

Magnetic Moment Determination

The magnetic moment of the Tb³⁺ ion in various compounds has been experimentally determined. In single crystals of terbium metal, the extrapolated saturation moment along the easy axis of magnetization is 9.34 Bohr magnetons (μB) per atom. aps.org Theoretical models for hypothetical terbium bromide species like Tb₂Br₄ predict a magnetic moment of 9 μB per Tb³⁺ ion. vulcanchem.com In terbium oxychloride (TbOCl), the ordered magnetic moment at low temperatures is found to be 8.2(2) μB. Neutron diffraction studies on TbCl₃ have determined the ordered magnetic moments to have a magnitude of 8.4 ± 0.1 μB per Tb³⁺ ion at saturation. researchgate.net These values are close to the theoretical maximum of 9 μB for a Tb³⁺ ion, indicating a strong contribution from the orbital angular momentum.

Single-Molecule Magnet (SMM) Behavior

Certain this compound-containing molecular complexes exhibit Single-Molecule Magnet (SMM) behavior. SMMs are individual molecules that can function as tiny magnets, displaying slow magnetic relaxation and magnetic hysteresis loops at low temperatures. This behavior stems from a combination of a high-spin ground state and a large magnetic anisotropy barrier.

Crystal Field Effects on Magnetic Anisotropy

The magnetic anisotropy in terbium(III) complexes, a crucial ingredient for SMM behavior, arises from the interaction of the Tb³⁺ ion's 4f electrons with the crystal field created by the surrounding ligands. nih.govscispace.com The symmetry and strength of this crystal field lift the degeneracy of the ⁷F₆ ground state, creating a set of Stark levels. nih.gov For a complex to exhibit SMM properties, the ground state should be a well-isolated doublet with a large magnetic moment, and there must be a significant energy gap to the first excited state. researchgate.net The nature of the ligands and the coordination geometry around the Tb³⁺ ion play a critical role in determining the crystal field splitting and, consequently, the magnetic anisotropy. arxiv.org For example, complexes with strong axial ligand fields tend to exhibit larger energy barriers. researchgate.net Even subtle changes in the molecular surroundings can alter the crystal field levels and significantly impact the SMM properties. acs.orgnih.gov

Phonon-Assisted Transitions and Tunneling Processes

Phonons, or quantized lattice vibrations, play a critical role in the magnetic relaxation of terbium-based SMMs. Phonon-assisted transitions are fundamental to the Orbach and Raman relaxation processes, providing the energy required for the spin system to overcome or bypass the anisotropy barrier. researchgate.netresearchgate.netacs.orgnih.gov

At cryogenic temperatures, quantum tunneling of magnetization (QTM) can occur, allowing the magnetic moment to reverse its orientation without surmounting the energy barrier. researchgate.netacs.orgnih.gov This is a purely quantum mechanical phenomenon where the spin state tunnels through the barrier. tuwien.ac.at The rate of QTM is highly sensitive to the molecular symmetry and the presence of transverse magnetic fields, which can be either external or internal (e.g., from nuclear spins or intermolecular interactions). arxiv.org In some systems, the tunneling process occurs between the lowest energy levels of the ground state manifold. acs.orgnih.gov The presence of exchange interactions in some multinuclear terbium complexes can suppress zero-field QTM, leading to enhanced SMM properties. arxiv.org

Influence of Chemical Environment and Matrix on SMM Properties

The single-molecule magnet (SMM) properties of terbium(III) complexes are not intrinsic to the ion alone but are profoundly influenced by its immediate chemical environment. The coordination geometry, the nature of the ligands, and the surrounding matrix play a critical role in determining the magnetic anisotropy and the dynamics of magnetization reversal. osti.govacs.orgresearchgate.net To achieve high energy barriers to magnetic reversal (Ueff) in terbium(III) SMMs, an axial ligand field is generally required to stabilize the most magnetic m_J states. acs.orgnih.gov

The local symmetry of the crystal field around the Tb³⁺ ion is a decisive factor. researchgate.net Theoretical studies on various terbium-based SMMs have shown that ligand distortion and molecular symmetry are crucial in influencing the transverse crystal-field parameters, which can lead to quantum tunneling of magnetization (QTM). osti.gov The design of the ligand scaffold can enhance single-ion magnetic anisotropy. For instance, in certain complexes, a distorted hexagonal bipyramidal geometry has been shown to lead to slow relaxation of magnetization. researchgate.net The coordination number and the geometry it dictates directly affect the crystal-field splitting and, consequently, the SMM behavior. For example, in a series of dinuclear terbium complexes, nine-coordinate compounds exhibited SMM properties, whereas related six-coordinate octahedral complexes did not, due to the latter's more spherical and less anisotropic crystal field environment. rsc.org

The surrounding matrix can also significantly alter the SMM properties by affecting the crystal field symmetry and intermolecular interactions. A common technique to study the intrinsic properties of a single SMM is to disperse it in a diamagnetic matrix. This minimizes magnetic dipole-dipole interactions between molecules, which can suppress important relaxation processes like QTM. researchgate.net An example of this is the use of tetrabutylammonium (B224687) bromide ([TBA]Br) as a diamagnetic matrix to study the spin dynamics of the bis-phthalocyaninato terbium(III) anion, [Pc₂Tb]⁻. researchgate.net In these studies, it was observed that the matrix arrangement around the [Pc₂Tb]⁻ complex could appreciably alter the splitting of the crystal field levels and, therefore, the spin dynamics. researchgate.net The activation barriers for magnetization reversal were found to be different for undiluted samples compared to those diluted in the [TBA]Br matrix, highlighting the sensitivity of SMM properties to the molecular surroundings. researchgate.net

| Terbium(III) System | Key Environmental Factor | Impact on SMM Properties | Reference |

| Tb(picNN)₃·6H₂O | Picolinate-based nitronyl nitroxide ligands | Induces SMM behavior with an activation energy barrier of 22.8 K. | nih.gov |

| [Pc₂Tb]⁻ in [TBA]Br matrix | Diamagnetic [TBA]Br matrix | Alters crystal field levels and spin dynamics; activation barriers change with dilution. | researchgate.net |

| Dinuclear Terbium Complexes | Coordination number (9 vs. 6) | Nine-coordinate geometry leads to SMM behavior, while six-coordinate does not. | rsc.org |

| Tb₂[(BuO)₈Pc]₃ | Inter-ion distance | The distance between Tb(III) ions affects the dipolar interaction and the effective energy barrier for spin reversal. | mdpi.com |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a fundamental tool for characterizing the magnetic properties of this compound and its related systems. These measurements provide insight into the electronic ground state of the Tb³⁺ ion, magnetic ordering phenomena, and the strength of magnetic interactions. The free Tb³⁺ ion has a ⁷F₆ ground state, and its theoretical magnetic moment is 9.72 µB. nih.gov Compounds containing the Tb³⁺ ion are typically paramagnetic at room temperature. sciencemadness.org

For many terbium(III) complexes, direct current (dc) magnetic susceptibility measurements are performed over a temperature range (e.g., 2–300 K) to obtain the product of molar magnetic susceptibility and temperature (χT). rsc.org The room-temperature χT value is often compared with the theoretical value for uncoupled Tb³⁺ ions to confirm the oxidation state. For instance, in dinuclear terbium complexes, the observed room temperature χT values of approximately 23.8-24.2 cm³·K·mol⁻¹ are in good agreement with the expected value for two non-interacting Tb³⁺ ions (2 x 11.82 cm³·K·mol⁻¹). rsc.org

The temperature dependence of the χT product reveals important information about the magnetic behavior. A decrease in χT upon cooling is typically attributed to the thermal depopulation of the Stark sublevels generated by the crystal field effect on the J=6 ground state of the Tb³⁺ ion. rsc.org In some cases, a further decrease or increase at very low temperatures can indicate the presence of antiferromagnetic or ferromagnetic interactions between Tb³⁺ ions, respectively. rsc.org

Alternating current (ac) magnetic susceptibility measurements are particularly crucial for investigating the slow dynamics of magnetization, which is characteristic of SMMs. The appearance of a frequency-dependent out-of-phase signal (χ'') that peaks at a specific temperature is a hallmark of slow magnetic relaxation. nih.govmdpi.com For many terbium-based SMMs, these signals are only observable under an applied static dc magnetic field, which acts to suppress the fast QTM. rsc.org

| System Type | Measurement Type | Typical Findings | Reference |

| Paramagnetic Tb³⁺ compounds | DC Susceptibility | χT value at room temperature confirms the +3 oxidation state. Decrease in χT on cooling due to crystal field effects. | rsc.orgsciencemadness.org |

| Dinuclear Tb³⁺ complexes | DC Susceptibility | Deviation of low-temperature χT from the paramagnetic model indicates ferromagnetic or antiferromagnetic coupling. | rsc.org |

| Terbium(III)-based SMMs | AC Susceptibility | Frequency-dependent out-of-phase signals (χ'') indicate slow magnetic relaxation. | rsc.orgnih.govmdpi.com |

Neutron Diffraction for Magnetic Structure Elucidation

Neutron diffraction is a powerful experimental technique for determining the magnetic structure of materials. Because neutrons possess a magnetic moment, they can scatter from ordered magnetic moments within a crystal. This makes neutron diffraction an ideal probe for elucidating the arrangement of spins in magnetically ordered materials like this compound at low temperatures. csic.es The technique can reveal the type of magnetic ordering (e.g., ferromagnetic, antiferromagnetic), the direction of the magnetic moments, and their magnitude. csic.esaps.org

While a detailed, modern study on pure this compound is not widely available in recent literature, a report from the Paul Scherrer Institute mentions a "Neutron Diffraction Study of TbBr₃". iaea.org This indicates that the magnetic structure of this compound has been a subject of investigation. In related terbium systems, neutron diffraction has been successfully employed to resolve complex magnetic structures.

For example, a neutron diffraction study on terbium dideuteride (TbD₂) revealed a transition from a paramagnetic to an antiferromagnetic state at a Néel temperature (T_N) of 17.2 K. aps.org The study determined that the magnetic structure at 4.6 K was monoclinic, and the ordered magnetic moment per Tb³⁺ ion was 7.6 µB, a reduction from the free-ion value of 9.0 µB due to crystal field effects. aps.org

Vi. Theoretical and Computational Investigations of Terbium Iii Bromide

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of molecules and materials. For complex systems like terbium(III) bromide, a variety of computational techniques are employed to model their electronic properties accurately.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of many-body systems. DFT calculations have been employed to investigate terbium(III) complexes, providing insights into their stability and geometry. For instance, DFT has been used to calculate the relative stability constants of terbium(III) complexes with various ligands. nih.gov While challenges remain in accurately predicting absolute stability constants, DFT is a valuable tool for understanding trends in complex stability. nih.gov

In related terbium bromide systems, DFT simulations have been used to predict properties such as bandgap and magnetic moment. For a hypothetical terbium bromide compound, DFT calculations predicted a bandgap of approximately 2.1 eV and a magnetic moment of 9 μB per Tb³⁺ ion. vulcanchem.com These calculations also provide information on thermal stability and vibrational modes. vulcanchem.com DFT, in conjunction with other methods, has also been used to investigate spin-vibrational coupling in designing high-performance single-molecule magnets (SMMs). rsc.org

Multireference Ab Initio Methods

For lanthanide ions like terbium(III) with their complex f-electron configurations, multireference ab initio methods are often necessary for an accurate description of their electronic states. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its extensions (e.g., RASSCF, CASPT2) are employed to handle the strong electron correlation effects. nih.govarxiv.orgosti.gov

These advanced calculations are crucial for studying the magnetic properties of terbium-based single-molecule magnets (SMMs). arxiv.orgosti.gov For example, CASSCF calculations, including spin-orbit interaction, have been used to investigate the influence of the chemical environment on the magnetic properties of terbium(III)-based SMMs. arxiv.org Such studies help in understanding the factors that govern magnetic anisotropy and relaxation mechanisms in these molecules. arxiv.orgosti.gov Ab initio calculations have revealed the strong axiality of the ligand field for Tb³⁺ ions in certain molecular magnets. nih.gov Theoretical protocols combining DFT and multireference methods have been proposed for a rigorous treatment of lanthanide complexes. nih.gov

Electronic Band Structure Analysis

While detailed electronic band structure analysis for this compound itself is not extensively reported in the provided context, DFT calculations on related hypothetical terbium bromide compounds suggest it would likely exhibit semiconductor behavior with a significant bandgap. vulcanchem.com The electronic configuration of the terbium atom is [Xe]4f⁹6s², with the 4f and 6s electrons being the valence electrons. wikipedia.org In terbium compounds, the trivalent terbium ion (Tb³⁺) is common. wikipedia.org The electronic properties of such materials are largely determined by the interactions involving the terbium 4f orbitals and the ligand orbitals.

Crystal Field Theory and Ligand Field Parameterization

Crystal Field Theory (CFT) and its more sophisticated version, Ligand Field Theory (LFT), are essential for understanding the splitting of the f-orbital energy levels of the terbium(III) ion under the influence of the surrounding bromide ligands.

Calculation of Crystal-Field Levels and Splittings

The crystal field created by the bromide ligands lifts the degeneracy of the terbium(III) ion's ⁷F₆ ground state multiplet, leading to a set of crystal-field levels. researchgate.netnih.gov The magnitude of these splittings can be determined experimentally through spectroscopic techniques and analyzed theoretically. For terbium(III) in an octahedral environment, such as in the elpasolite Cs₂NaTbBr₆, fluorescence and two-photon excitation spectroscopy have been used to identify over 100 cubic crystal-field levels. researchgate.net

The analysis of these energy levels often involves fitting the experimental data to a crystal-field Hamiltonian, which includes a set of crystal-field parameters (CFPs). researchgate.net In some cases, significant deviations between observed and calculated splittings are found, which can be attributed to electron correlation effects induced by the crystal field. researchgate.net The crystal field strength in lanthanide hexahalide systems has been shown to have a linear relationship with ligand electronegativity. researchgate.net

Table 1: Example of Crystal Field Splitting Data for a Terbium(III) Complex

| Transition | Energy (cm⁻¹) |

| ⁵D₄ → ⁷F₆ | Varies |

| ⁵D₄ → ⁷F₅ | Varies |

| ⁵D₄ → ⁷F₄ | Varies |

| ⁵D₄ → ⁷F₃ | Varies |

| Note: The specific energy values for the Stark sublevels resulting from crystal field splitting are highly dependent on the specific crystal structure and symmetry of the terbium(III) ion's environment and would require detailed spectroscopic data for TbBr₃. researchgate.net |

Construction of Effective Pseudospin Hamiltonians

For understanding the low-temperature magnetic properties of terbium(III) compounds, particularly single-molecule magnets, it is often convenient to construct an effective pseudospin Hamiltonian. arxiv.orgosti.govresearchgate.net This approach simplifies the complex electronic structure by focusing on a small number of low-lying crystal-field levels.

Multireference ab initio calculations can provide the necessary information to parameterize this Hamiltonian. arxiv.orgosti.govresearchgate.net The calculations yield the low-energy electronic structure, from which crystal-field parameters can be computed. arxiv.orgosti.gov These parameters are then used in the pseudospin Hamiltonian to model the magnetic behavior, such as the zero-field splitting and the response to an external magnetic field. arxiv.org This methodology has been successfully applied to various terbium-based SMMs to provide insight into their magnetization relaxation mechanisms. arxiv.orgosti.govresearchgate.netruben-group.de The definition and derivation of these pseudospin Hamiltonians are a critical aspect of accurately modeling the magnetic anisotropy. nih.govnih.gov

Simulation of Spectroscopic and Magnetic Properties

Computational models are instrumental in simulating the complex interplay of factors that govern the spectroscopic and magnetic characteristics of terbium(III) ions. By calculating energy levels, transition probabilities, and spin states, these simulations provide a detailed picture of the compound's behavior.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the properties of molecules in their electronically excited states. mdpi.com It has become a standard tool for computing absorption spectra by calculating the electronic transitions between molecular orbitals. rsc.org The methodology involves first optimizing the ground-state geometry using DFT, and then applying TD-DFT to calculate the energies of excited states, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com

While specific TD-DFT studies focused exclusively on the simple inorganic salt this compound are not extensively detailed in available research, the methodology has been successfully applied to various Terbium(III) complexes, demonstrating its utility. nih.gov For instance, in studies of Terbium(III) complexed with organic ligands like pyridine (B92270) 2,6-dicarboxylate, TD-DFT calculations have been shown to perfectly match experimental absorption and emission bands. nih.gov These studies reveal how coordination can induce shifts in absorption bands, such as a bathochromic (red) shift, and a hyperchromic effect (increased intensity), which can be accurately predicted by the theory. nih.gov The output of a TD-DFT calculation typically includes the excitation energy, oscillator strength (a measure of transition probability), and the specific molecular orbitals involved in the transition.

Table 1: Illustrative Output of a TD-DFT Calculation for a Terbium(III) System This table is a generalized representation of typical TD-DFT output and does not correspond to a specific experimental spectrum of TbBr₃.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.26 | 380 | 0.0012 | HOMO -> LUMO |

| S2 | 3.54 | 350 | 0.0085 | HOMO-1 -> LUMO |

| S3 | 4.13 | 300 | 0.1500 | HOMO -> LUMO+1 |

| S4 | 4.59 | 270 | 0.0980 | HOMO-2 -> LUMO |

The magnetic behavior of Terbium(III) ions, particularly in the context of single-ion magnets (SIMs), is a subject of intense computational investigation. Theoretical studies have been conducted on the electron spin dynamics in the anionic bis-phthalocyaninato terbium(III) molecule, [Pc₂Tb]⁻, often studied in a matrix containing bromide ions, such as tetrabutylammonium (B224687) bromide ([TBA]Br). researchgate.netacs.orgnih.gov

These computational models explore the mechanisms of magnetic relaxation. researchgate.netacs.org At high temperatures, the spin dynamics are characterized by an activated process involving phonon-assisted transitions between the crystal field levels of the Tb³⁺ ion. researchgate.netacs.orgnih.gov Theoretical calculations have been used to determine the activation barriers for these processes, which were found to be significantly larger (584-641 cm⁻¹) than in some earlier reports. researchgate.netacs.orgnih.gov At very low temperatures, the models show that magnetic fluctuations are driven by quantum tunneling processes between the lowest-energy levels, such as the mⱼ = +6 and -6 states. researchgate.netacs.org These theoretical investigations highlight that the local molecular environment, including the presence of bromide ions in the crystal matrix, can alter the crystal field splitting and significantly influence the spin dynamics. researchgate.netacs.org

Table 2: Calculated Spin Relaxation Parameters for a [Pc₂Tb]⁻ System Data sourced from studies on [Pc₂Tb]⁻[TBA]⁺ in a [TBA]Br matrix. researchgate.netacs.orgnih.gov

| Sample Condition | Relaxation Mechanism | Key Parameter | Calculated Value (cm⁻¹) |

| Undiluted | High-Temperature Activated | Activation Barrier (Δ) | 584 |

| Diamagnetically Diluted | High-Temperature Activated | Activation Barrier (Δ) | 641 |

| General | Low-Temperature Tunneling | States Involved | mⱼ = ±6 |

Prediction of Structure-Property Relationships

A key strength of computational chemistry is its ability to predict how a compound's structural arrangement dictates its physical and chemical properties. For Terbium(III) compounds, this involves correlating parameters like coordination geometry with the resulting optical and magnetic behavior.

Theoretical studies have established clear correlations between the structural parameters of Terbium(III) compounds and their functional properties. The coordination environment around the Tb³⁺ ion is a critical factor. For example, in a Tb(III) complex with 2-benzoylbenzoic acid, a nine-coordinate, distorted tri-capped trigonal-prismatic geometry is directly linked to its magnetic and fluorescent properties. znaturforsch.com This specific structure results in paramagnetism at higher temperatures (300–24 K) and weak ferromagnetism at lower temperatures (< 22 K), while also producing characteristic sharp emission bands at 492, 546, 590, and 622 nm. znaturforsch.com

Table 3: Correlation of Structural Features and Properties in Terbium(III) Compounds

| Structural Parameter | Associated Property | Example System |

| Distorted tri-capped trigonal prismatic geometry | Paramagnetism, weak ferromagnetism, characteristic green luminescence znaturforsch.com | [Tb(L)₃(2,2'-bipy)(DMF)] |

| Axial compression due to ligand oxidation | Control of Single-Molecule Magnet (SMM) behavior, decreased magnetic anisotropy semanticscholar.org | Terbium(III) phthalocyaninato multiple-decker complexes |

| Local matrix arrangement | Altered crystal field splitting and spin dynamics researchgate.netacs.org | [Pc₂Tb]⁻ in a [TBA]Br matrix |

| Ligand-metal coordination | "Antenna effect" for sensitized luminescence researchgate.net | Tb(III) complex with tripodal carboxylate ligand |

Direct theoretical investigations focused on the anionic miscibility in the solid-state lattice of pure this compound are not widely documented. However, computational studies on related systems provide insights into the behavior and exchange of bromide ions. For instance, the kinetics of homogeneous anion exchange involving bromide in solutions of metal bromides like zinc bromide and aluminium bromide in acetyl bromide have been analyzed theoretically. iaea.org These studies use models like the McKay law to plot the fraction of exchange over time, providing a quantitative measure of the lability and potential for mixing of the bromide anion with other species in a solution phase. iaea.org

Furthermore, theoretical and experimental work on single-ion magnets often involves creating diamagnetically diluted samples, for example by using an excess of tetrabutylammonium bromide as a matrix for a terbium complex. researchgate.netacs.orgnih.gov The successful creation of these mixed systems and the subsequent computational modeling of their properties implicitly rely on the ability of the different anionic components (the complex anion and the bromide) to mix on a molecular level. These studies demonstrate that the properties of the terbium center are sensitive to this mixed-anion environment, a finding that is rationalized through computational modeling of the altered crystal field. researchgate.net

Vii. Coordination Chemistry of Terbium Iii Bromide in Functional Materials

Design and Synthesis of Terbium(III)-Based Coordination Polymers

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions and organic ligands. In the context of Terbium(III), these polymers are designed to harness its characteristic green luminescence. mdpi.comresearchgate.net The synthesis of these materials often involves solvothermal methods, where the reactants are heated in a solvent under pressure, facilitating the crystallization of the desired coordination polymer. mdpi.com

The properties of Terbium(III)-based coordination polymers are profoundly influenced by the choice of organic ligands. Ligand design is a critical aspect, focusing on molecules that can effectively bind to the terbium ion and facilitate the formation of specific architectures, such as one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. mdpi.comrsc.orgrsc.org

Polytopic linkers, in combination with diimine chelators like 2,2′-bipyridine or 1,10-phenanthroline (B135089) and its derivatives, are commonly employed. mdpi.com The extended π-conjugated systems in these aromatic ligands are adept at absorbing light and transferring the excitation energy to the Tb³⁺ ion, a phenomenon known as the "antenna effect". mdpi.com The flexibility of the organic ligand also plays a crucial role in determining the final structure. For instance, flexible polycarboxylic acids have been used to create unique 2D networks with terbium ions. mdpi.com The use of a flexible hexacarboxylate ligand with terbium(III) nitrate (B79036) resulted in a molecular coordination compound, demonstrating the ligand's potential for creating new coordination polymers. mdpi.com

The introduction of specific functional groups onto the ligand can also influence the dimensionality and properties of the resulting coordination polymer. For example, the use of 4,7-dimethylphenanthroline and a flexible dicarboxylate ligand led to the formation of layered structures with significant porosity. mdpi.com

The formation of Terbium(III)-based coordination polymers is governed by self-assembly processes, where the metal ions and organic linkers spontaneously organize into ordered structures. tandfonline.com This process can be influenced by various factors, including the solvent system, temperature, and pH. henu.edu.cn For instance, the self-assembly of a terbium(III) ion with a nucleotide (guanosine monophosphate, GMP) and a mercury ion in an aqueous solution resulted in the formation of coordination polymer nanoparticles. rsc.org Similarly, the self-assembly of Tb³⁺ with cyclic diguanylate monophosphate (c-di-GMP) at neutral pH, driven by electrostatic interactions and coordination bond formation, leads to coordination polymer nanoparticles. researchgate.net

The epitaxial growth of needle-like objects composed of [Tb(hfac)₃·2H₂O]n (where hfac = hexafluoroacetylacetonate) polymeric units on a mica surface is another example of a water-induced self-assembly process. beilstein-journals.orgresearchgate.net In some cases, the self-assembly process can be accompanied by in situ ligand formation, adding another layer of complexity and control over the final architecture. tandfonline.com

Metal-Organic Frameworks (MOFs) Incorporating Terbium(III)

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. Terbium(III)-based MOFs (Tb-MOFs) are of particular interest due to their potential applications in gas storage, sensing, and catalysis, often stemming from their luminescent properties. rsc.orgnih.gov

The use of different terbium precursors, such as terbium(III) nitrate versus terbium(III) chloride, can lead to notable structural differences in the resulting MOFs. mdpi.com The coordination environment of the Tb³⁺ ion in these frameworks is often complex, with high coordination numbers being common. For example, in a Tb-MOF synthesized with a flexible hexacarboxylate ligand, the Tb³⁺ ion was found to be nine-coordinate, with a muffin-like geometry. mdpi.com

| MOF | Ligand(s) | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Tb-MOF | 1,3,5-benzenetricarboxylic acid (H₃BTC), N,N-dimethylformamide (DMF) | Monoclinic | C2/c | Hollow spherical morphology | rsc.org |

| [Tb₂(dmphen)₂(H₂O)₂(chdc)₃]·2DMF | 4,7-dimethylphenanthroline (dmphen), trans-1,4-cyclohexanedicarboxylate (chdc²⁻) | - | - | Layered hcb structure | mdpi.com |

| [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF | 4,7-dimethylphenanthroline (dmphen), trans-1,4-cyclohexanedicarboxylate (chdc²⁻) | - | - | Layered sql structure | mdpi.com |

| Tb-MOF | 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H₂sbdc) | - | - | 3D framework with Lewis acid sites | rsc.org |

| MOF-76(Tb) | Benzene-1,3,5-tricarboxylate | - | - | 1D sinusoidal channels | nih.gov |

A key feature of Tb-MOFs is their tunable luminescent properties. The intense green emission characteristic of the Tb³⁺ ion can be modulated by several factors, including the nature of the organic ligand, the presence of co-dopants, and the interaction with guest molecules. mdpi.com

The "antenna effect" is central to the luminescence of Tb-MOFs, where the organic linkers absorb energy and transfer it to the terbium ions. mdpi.com The efficiency of this energy transfer can be influenced by the specific ligand used. For instance, MOFs constructed with 4,7-dimethylphenanthroline have shown high luminescence quantum yields. mdpi.com

The luminescence of Tb-MOFs can also be tuned by creating mixed-metal systems. For example, incorporating Eu³⁺ ions into a Tb-BTC (BTC = 1,3,5-benzenetricarboxylate) framework allows for ratiometric temperature sensing, as the emission intensities of Tb³⁺ and Eu³⁺ show different temperature dependencies. rsc.orgresearchgate.net The luminescent properties of these mixed-metal MOFs can be controlled by the ratio of the lanthanide ions and are also sensitive to the solvent environment. rsc.org Similarly, doping Tb-terephthalate MOFs with Y³⁺, Gd³⁺, or La³⁺ ions can significantly enhance the photoluminescence quantum yield. mdpi.com

The luminescence of Tb-MOFs can be quenched by certain molecules, a property that can be exploited for chemical sensing. For example, the emission of a Tb-MOF was found to be quenched by nitroaromatic molecules, with a linear dependence on the analyte concentration, suggesting its potential as a highly sensitive luminescent sensor. mdpi.com

| MOF System | Key Luminescent Feature | Application | Reference |

|---|---|---|---|

| [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF | High luminescence quantum yield (18.4%) | Sensing of nitroaromatics | mdpi.com |

| EuₓTb₍₁₋ₓ₎BTC | Ratiometric temperature-dependent luminescence | Temperature sensing | rsc.orgresearchgate.net |

| (TbₓM₁₋ₓ)₂(1,4-bdc)₃∙4H₂O (M = Y, Gd, La) | Enhanced photoluminescence quantum yield upon doping | - | mdpi.com |

| Tb-MOF | Luminescence quenching by Fe³⁺ ions | Fe³⁺ detection | rsc.org |

Complexation and Supramolecular Chemistry

The coordination of Terbium(III) bromide extends beyond the formation of crystalline coordination polymers and MOFs to include discrete complexes and supramolecular assemblies. These structures are held together by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking.

The design of ligands is crucial in directing the self-assembly of these supramolecular architectures. For example, a predisposed ligand with multiple bidentate building blocks and a flexible spacer was designed to direct the self-assembly of a 1D luminescent coordination polymer. filinchuk.com The resulting terbium ions in the polymeric chain were well-separated, which helps to prevent luminescence deactivation through inter-center energy transfer. filinchuk.com

The synthesis of supramolecular assemblies can also involve the use of multiple components. For instance, the self-assembly of a terbium(III) ion, a nucleotide (GMP), and a mercury(II) ion in aqueous solution led to the formation of a ternary complex with applications in time-resolved luminescence assays. rsc.org In another example, pillararene-based polymers incorporating europium and terbium ions were used to achieve multicolor fluorescence, including white light, for the detection of nitroaromatic pollutants. nankai.edu.cn

Recent research has even explored the supramolecular chemistry of terbium in its less common +4 oxidation state. Supramolecular assemblies of Tb(IV) complex units bridged by ditopic pyridyl-based ligands have been synthesized, representing the first examples of such structures for a non-Ce(IV) tetravalent lanthanide. nih.govrsc.org These assemblies exhibit interesting magnetic properties and significant stability, highlighting the rich and expanding scope of terbium's coordination and supramolecular chemistry. nih.gov

Formation of Chelates and Mixed-Ligand Complexes

The formation of stable complexes through chelation is a cornerstone of terbium(III) coordination chemistry. Chelating agents, which are molecules that can form several bonds to a single metal ion, are crucial for sensitizing the characteristic green luminescence of the Tb³⁺ ion. The ligand absorbs energy (acting as an "antenna") and efficiently transfers it to the metal center, which then emits light. scielo.org.za

Research has explored various chelating ligands for Tb³⁺. For instance, 3-Hydroxypicolinamide (HPA) has been shown to form a stable ML₂ species with Tb³⁺, where HPA acts as an O,O,N,N-chelating ligand. scielo.org.za The resulting complex displays highly sensitized Tb³⁺ emission peaks at 490, 547, 586, and 622 nm upon excitation. scielo.org.za Another significant chelating agent is diethylenetriaminepentaacetic acid anhydride (B1165640) (DTPAA), which is used to bind terbium to antibodies for applications in fluorescence immunoassays. nih.gov The luminescence of such systems can be further enhanced in the presence of surfactants like cetyltrimethylammonium bromide. nih.gov

Mixed-ligand complexes, which involve the coordination of a central metal ion with two or more different types of ligands, offer another avenue for fine-tuning the properties of terbium(III) materials. A notable example involves the complexation of Tb³⁺ with 1,10-phenanthroline (Phen) and ascorbic acid (AA). mdpi.comsemanticscholar.org In this system, the formation of the mixed-ligand Tb(Phen)-AA complex leads to quenching of the terbium ion's fluorescence. mdpi.comsemanticscholar.org This quenching effect is pH-dependent; the Tb(Phen) complex is most stable in the pH range of 5.4–7.2, while the mixed-ligand Tb(Phen)-AA complex maintains its fluorescent properties over a broader pH range of 2–10, with maximum intensity at pH 7–8. mdpi.comsemanticscholar.org The study of such systems is critical for developing fluorescent probes and sensors.

| Ligand(s) | Complex Type | Key Research Findings |

| 3-Hydroxypicolinamide (HPA) | Chelate (ML₂) | Acts as an O,O,N,N-chelating ligand; highly sensitizes Tb³⁺ luminescence. scielo.org.za |

| Diethylenetriaminepentaacetic acid anhydride (DTPAA) | Chelate | Used to label antibodies with terbium for fluoroimmunoassays. nih.gov |

| 1,10-phenanthroline (Phen) and Ascorbic Acid (AA) | Mixed-Ligand | Formation of the Tb(Phen)-AA complex quenches Tb³⁺ fluorescence, a pH-dependent effect. mdpi.comsemanticscholar.org |

| 1-ethyl-1,4-dihydro-6,7-methylenedioxy-4-oxoquinoline-3-carboxylic (oxolinic) acid | Chelate | Sensitizes Tb³⁺ luminescence, with enhancement by cetyltrimethylammonium bromide. nih.gov |

Host-Guest Chemistry in Luminescent Systems

Host-guest chemistry provides a sophisticated strategy for designing luminescent materials by encapsulating luminescent "guests," such as terbium(III) ions or their complexes, within a larger "host" matrix. ox.ac.uk This approach can protect the guest from non-radiative deactivation pathways in the surrounding environment, enhance its luminescent efficiency, and introduce new functionalities. Metal-Organic Frameworks (MOFs) and nanoparticles are common hosts. ox.ac.uk

The encapsulation of luminescent guests into MOFs can prevent aggregation-caused quenching by partitioning the guest molecules within the host's pores. ox.ac.uk This results in "LG@MOF" composite systems with unique photophysical properties. ox.ac.uk

A clear example of host-guest interaction is seen in systems using semiconductor nanoparticles as hosts. A study of trivalent lanthanide ions, including terbium, doped into titanium dioxide (TiO₂) nanoparticles demonstrated the principle of host-sensitized luminescence. acs.org In this model, the TiO₂ host acts as an optical antenna; it absorbs excitation light (e.g., at 350 nm) and transfers the energy to the encapsulated Ln³⁺ guest, which then luminesces. acs.org The effectiveness of this energy transfer and the resulting luminescence depend on the relative positions of the lanthanide's energy levels with respect to the host's valence and conduction bands. acs.org For Tb³⁺-doped TiO₂, this host-guest interaction is a key mechanism for producing its characteristic sharp emission bands. acs.org

| Host System | Guest Species | Principle of Interaction | Outcome |

| Metal-Organic Framework (MOF) | Luminescent Guests (LG) like Tb³⁺ complexes | Encapsulation of the guest within the host's porous structure. ox.ac.uk | Prevention of aggregation-caused quenching; tunable luminescent properties. ox.ac.uk |

| Titanium Dioxide (TiO₂) Nanoparticles | Terbium(III) ion (Tb³⁺) | The TiO₂ host acts as an "optical antenna," absorbing energy and transferring it to the Tb³⁺ guest. acs.org | Host-sensitized luminescence, leading to the characteristic 4f-4f emission from the terbium ion. acs.org |

Interaction Studies with Biomolecules (e.g., Proteins, DNA)

The unique luminescent properties of terbium(III) complexes make them excellent probes for studying biological systems. The interaction of these complexes with biomolecules like proteins and DNA can be monitored through changes in fluorescence intensity, lifetime, and polarization.

Interaction with Proteins: Terbium(III) ions and their complexes are widely used to probe metal-binding sites in proteins. Studies have investigated the interaction of Tb³⁺ complexes with serum albumins, the most abundant proteins in blood plasma. researchgate.net For example, the binding of a terbium(III) complex containing a 2,2′-bipyridine ligand to bovine serum albumin (BSA) has been explored using spectroscopic techniques. researchgate.net Such studies reveal that the complexes can efficiently quench the intrinsic fluorescence of BSA through a static mechanism, and thermodynamic parameters can be calculated to understand the binding forces, which are often dominated by van der Waals forces. researchgate.net In another study, a ternary complex of Tb³⁺-BSA-cetylpyridine bromide (CPB) was formed, and its fluorescence was found to be significantly enhanced by the addition of gadolinium(III) (Gd³⁺), a phenomenon attributed to intermolecular energy transfer. instras.com

Furthermore, Tb³⁺ can be used as a luminescent probe in competitive binding assays. One study reported that Tb³⁺ quenches the fluorescence of ethidium (B1194527) bromide that is already bound to double-stranded RNA by a factor of 40, a much stronger effect than observed with DNA, providing a method to specifically detect dsRNA. capes.gov.br

| Biomolecule | Terbium Species / Complex | Experimental Technique(s) | Key Findings |

| Bovine Serum Albumin (BSA) | Tb(III) complex with 2,2′-bipyridine | Fluorescence & UV-vis Spectroscopy, Molecular Docking | High binding affinity (Kₑ = 3.63 x 10⁵ M⁻¹); binding occurs at site III via van der Waals forces. researchgate.net |

| Bovine Serum Albumin (BSA) | Tb³⁺-BSA-CPB ternary complex | Fluorescence Spectroscopy | Fluorescence of the ternary complex is significantly enhanced by Gd³⁺ through intermolecular energy transfer. instras.com |

| Fish Salmon DNA (FS-DNA) | [Tb(bpy)₂Cl₃(OH₂)] | Fluorescence, Circular Dichroism, Viscosity | Groove binding is the primary interaction mode, driven by hydrophobic forces. nih.gov |

| Double-stranded RNA (dsRNA) | Terbium(III) ion | Fluorescence Quenching Assay | Tb³⁺ strongly quenches the fluorescence of intercalated ethidium bromide, allowing for selective detection of dsRNA. capes.gov.br |

| Calf Thymus DNA (ctDNA) | Terbium(III) ion | Fluorescence Titration | Used as a luminescent probe to study the electrostatic binding of paraquat (B189505) to DNA. nih.gov |

Viii. Advanced Applications and Functional Materials Based on Terbium Iii Bromide

Luminescent Materials and Devices

The strong green luminescence of the Tb³⁺ ion makes terbium(III) bromide a valuable compound in the creation of various light-emitting materials. aemree.comsciencemadness.org This fluorescence arises from the 4f electronic transitions of the terbium ion, which are shielded by outer electron shells, resulting in sharp and efficient emission lines. acs.org

Phosphors for Optoelectronics and Displays

This compound is a key dopant in phosphors, which are materials that convert various forms of energy into light. smolecule.com When incorporated into a host material, TbBr₃ enables the phosphor to emit a bright green light, a crucial color for full-color displays and various optoelectronic devices. aemree.comepomaterial.com The specific luminescent properties of terbium, characterized by sharp emission peaks, are instrumental in developing efficient light-emitting diodes (LEDs). smolecule.com These terbium-doped phosphors are integral to technologies such as flat-panel displays and sensors.

Research has focused on various host materials for terbium doping to optimize luminescence. For instance, terbium-activated gadolinium oxysulfide (Gd₂O₂S:Tb) is a well-known green phosphor used in X-ray imaging screens. mdpi.comscinn-eng.org.ua Similarly, terbium-doped phosphate (B84403) glasses and terbium-aluminum garnet (TbAG) have been investigated for their potential in solid-state lighting and display devices. researchgate.netresearchgate.net The efficiency of these phosphors often relies on the "antenna effect," where an organic ligand absorbs energy and transfers it to the terbium ion, which then emits its characteristic light. mdpi.comcdmf.org.br

Table 1: Examples of Terbium-Doped Phosphor Materials and Their Applications

| Phosphor Material Host | Dopant | Primary Emission Color | Key Applications |

| Gadolinium Oxysulfide (Gd₂O₂S) | Tb³⁺ | Green | X-ray screens, Scintillators mdpi.comscinn-eng.org.ua |

| Terbium-Aluminum Garnet (TbAG) | Ce³⁺, Eu³⁺ | Yellow to Red | White LEDs, Display devices researchgate.net |

| Phosphate Glass | Tb³⁺ | Green | High-dose radiation dosimetry, Solid-state lighting researchgate.net |

| Yttrium Aluminum Garnet (YAG) | Ce³⁺, Tb³⁺ | Yellow-Green | White LEDs researchgate.net |

| Sodium Calcium Chlorosulfate | Tb³⁺ | Green | White LEDs, Display devices informahealthcare.com |

| Lanthanum Zirconate (La₂Zr₂O₇) | Tb³⁺ | Green | Latent fingerprint visualization, Anti-counterfeiting nih.gov |

Solid-State Lighting Applications

In the realm of solid-state lighting, terbium-based phosphors are essential for creating white light-emitting diodes (WLEDs). acs.orgresearchgate.net Typically, a blue-emitting InGaN LED is coated with a yellow-emitting phosphor, often a cerium-doped yttrium aluminum garnet (YAG:Ce), to produce white light. The addition of a green-emitting terbium-doped phosphor can improve the color rendering index (CRI) of the WLED, resulting in a more natural and higher-quality white light. researchgate.net

Researchers have explored various terbium-containing compounds to enhance the performance of WLEDs. For example, terbium(III) complexes with organic ligands have shown potential as emitter materials in solid-state lighting due to their strong green electroluminescence and high quantum yields. acs.org Additionally, terbium-doped materials like Na₃Ca₂(SO₄)₃Cl:Tb³⁺ and terbium-activated polyphosphates have been identified as promising green phosphors for WLEDs due to their intense emission when excited by near-UV light. informahealthcare.comresearchgate.net The thermal and chemical stability of these inorganic host materials is a significant advantage for long-lasting lighting applications. researchgate.net

Laser Technology Development

This compound and other terbium compounds play a role in the advancement of solid-state laser technology. smolecule.com Doping host crystals with terbium ions can create laser materials that emit light at specific wavelengths, particularly in the green and yellow portions of the spectrum. smolecule.comiaea.org The development of terbium-based lasers is driven by the need for compact and efficient light sources for applications in spectroscopy, optical communications, and material processing. smolecule.com

Significant research has been conducted on Tb³⁺-doped fluoride (B91410) and oxide crystals as potential laser-active materials. iaea.org The choice of the host material is critical to mitigate processes like excited-state absorption (ESA), which can be detrimental to laser operation. iaea.org Studies on Tb³⁺:LiLuF₄, Tb³⁺:KY₃F₁₀, and other fluoride crystals have demonstrated efficient laser emission in the green (around 540-550 nm) and yellow (around 587 nm) spectral regions. iaea.org The first demonstration of a diode-pumped Tb³⁺-based solid-state laser highlights the progress in this field, offering a pathway to more practical and widespread use of these lasers. iaea.org

Hydrochromic Luminescent Materials

Hydrochromic luminescent materials, which change their optical properties in response to water, have gained attention for applications in sensing, anti-counterfeiting, and information encryption. researchgate.netresearchgate.netrsc.org Terbium-based materials have been at the forefront of this research. These materials can exhibit a noticeable and often reversible change in their luminescence color or intensity upon exposure to water. researchgate.netrsc.org

One notable example involves a perovskite crystal, Cs₃TbF₆, which displays switchable luminescence. researchgate.net The hydrochromic behavior is attributed to a water-induced phase transformation. This transformation can trigger energy transfer between lanthanide ions, leading to a change in the emission color, for instance, from green to orange. researchgate.net The rapid and reversible nature of this phase change makes these materials suitable for advanced security applications. researchgate.net Another study reported on Tb³⁺-doped CaSnF₆ crystals that undergo an irreversible phase transition in response to water, resulting in a significant increase in green luminescence intensity. rsc.org This irreversible change offers a higher level of security for anti-counterfeiting applications, as the decoded information cannot be reverted to its original state. rsc.org

Magnetic Materials and Data Storage

The unique magnetic properties of the terbium(III) ion, which possesses a large magnetic moment, make this compound a compound of interest for the development of novel magnetic materials. smolecule.comchembk.com These materials are being explored for applications in high-density data storage and other magnetic functionalities. smolecule.com

High-Density Data Storage Applications

Terbium compounds are investigated for their potential use in high-density data storage devices. smolecule.comresearchgate.net This application leverages the magnetic properties of materials at the nanoscale. Single-Molecule Magnets (SMMs), which are individual molecules that can function as tiny magnets, are a key area of this research. researchgate.netacs.org